2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
Beschreibung
This compound belongs to the quinazolinone class, characterized by a bicyclic structure with a ketone group at position 2. The molecule features a 4-methylbenzyl substituent at position 3 and a thioether-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 3. Quinazolinones are widely studied for their antimicrobial, anticancer, and kinase-inhibitory activities, making this compound a candidate for similar applications .
Eigenschaften
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)27-25(30)33-15-22-28-23(29-32-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKPLNJXVITRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone core with oxadiazole and thioether functionalities. This article reviews its biological activities, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
1. Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the formation of oxadiazole and quinazolinone derivatives. The structural complexity allows for interactions that can enhance biological activity. The synthesis typically involves:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the thioether group to increase lipophilicity and possibly enhance cellular uptake.
- Substitution at the quinazolinone core to optimize pharmacological properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Quinazolin-4(3H)-one | Core structure known for various activities |
| 1,2,4-Oxadiazole | Enhances anticancer and antimicrobial properties |
| Thioether Group | Increases lipophilicity |
| Bromophenyl Group | Potential for increased biological interactions |
2. Antiproliferative Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that compounds similar to This compound can inhibit cell growth in non-small cell lung cancer (NSCLC) and other malignancies.
Key Findings
- In vitro studies demonstrate that derivatives show IC50 values in the low micromolar range against NSCLC cell lines .
- Compounds targeting the epidermal growth factor receptor (EGFR) pathways have shown effectiveness in overcoming resistance mechanisms in cancer cells .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(((3-(4-bromophenyl)... | HCC827 (EGFR-TKI sensitive) | 1.16 |
| PC9 (EGFR-TKI sensitive) | 1.14 | |
| A549 (EGFR-TKI resistant) | 10 |
3. Antimicrobial Activity
The presence of the oxadiazole moiety in this compound is associated with enhanced antimicrobial properties. Studies have shown that similar structures exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria.
Research Insights
- Compounds containing the oxadiazole ring demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The introduction of halogen substituents (e.g., bromine) has been linked to increased antimicrobial potency.
Table 3: Antimicrobial Activity Profile
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Moderate inhibition |
4. Antioxidant Properties
The antioxidant potential of quinazolinone derivatives has been evaluated using various assays, indicating their ability to scavenge free radicals effectively.
Findings from Studies
- The compound exhibited significant radical scavenging activity in DPPH assays compared to standard antioxidants like ascorbic acid .
Table 4: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-(((3-(4-bromophenyl)... | 85 |
| Ascorbic Acid | 75 |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to the target molecule have shown significant antibacterial activity against various strains, including Proteus vulgaris and Bacillus subtilis. The introduction of substituents such as bromophenyl and oxadiazole rings has been linked to enhanced activity due to their ability to interact with bacterial cell membranes or inhibit essential enzymes .
Anticancer Activity
Quinazolinones are recognized for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The unique structure of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one may enhance its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Tyrosinase Inhibition
Recent studies have highlighted the potential of quinazolinone derivatives as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. The compound's structure suggests that it may effectively inhibit tyrosinase activity, thereby reducing melanin production in skin cells .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
3-(4-Methylbenzyl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one Structural Differences: Replaces the 4-bromophenyl group with a thiophene ring. This analogue showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) but lower potency compared to bromophenyl-containing derivatives . Synthesis: Utilized phosphorous oxychloride-mediated cyclization, similar to the target compound’s synthesis .
3-((4-Phenyl-5-((4-(Trifluoromethyl)benzyl)thio)-4H-1,2,4-Triazol-3-yl)methyl)quinazolin-4(3H)-one Structural Differences: Substitutes 1,2,4-oxadiazole with a 1,2,4-triazole ring and incorporates a 4-(trifluoromethyl)benzyl group. Impact: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. This derivative exhibited superior antibacterial activity (EC50: 22.1 µg/mL against Xanthomonas axonopodis), outperforming bismerthiazol, a commercial bactericide .
Heterocyclic Analogues with Bromophenyl Substituents
4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-thione Structural Differences: Features a 1,2,4-triazole-thione core instead of quinazolinone. Impact: The trimethoxyphenyl group contributes to planar aromatic interactions, while the bromophenyl moiety stabilizes binding via halogen bonds.
3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones Structural Differences: Lacks the quinazolinone scaffold but shares bromophenyl and triazole-thione motifs. Impact: Derivatives showed antioxidant and hepatoprotective activities, highlighting the role of bromine in modulating redox properties .
Key Observations :
- The 4-bromophenyl group consistently enhances target binding across analogues, likely via halogen bonds .
- Triazole-containing derivatives exhibit superior antibacterial activity compared to oxadiazoles, possibly due to increased hydrogen-bonding capacity .
- Lipophilic substituents (e.g., methylbenzyl, trifluoromethyl) improve membrane penetration but may reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this quinazolinone-oxadiazole hybrid compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated esters (e.g., bromophenyl-substituted carboxylic acids) under reflux conditions .
- Step 2 : Thioether linkage introduction via nucleophilic substitution between a mercapto-quinazolinone intermediate and a bromomethyl-oxadiazole derivative. Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) enhance yield and purity .
- Step 3 : Purification via column chromatography and recrystallization in solvents like ethanol/water mixtures.
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Essential Techniques :
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methylbenzyl vs. bromophenyl groups) via chemical shifts and coupling patterns .
- IR Spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What initial biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
Advanced Research Questions
Q. How can computational methods predict reactivity and target interactions?
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase or kinase enzymes) using AutoDock Vina. Validate docking poses with MD simulations to assess stability .
- Case Study : Docking studies of analogous triazole-thiones revealed hydrogen bonding with Thr165 and hydrophobic interactions with Val163 in M. tuberculosis enoyl-ACP reductase .
Q. How to resolve contradictions in reported biological activity across studies?
- Experimental Variables :
- Assay Conditions : Compare pH, temperature, and solvent (DMSO vs. aqueous buffers) effects on activity .
- Purity : Confirm absence of synthetic byproducts (e.g., unreacted bromophenyl intermediates) via HPLC .
Q. What structural modifications improve pharmacokinetic properties?
- Strategies :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) at the 4-methylbenzyl position without disrupting aromatic stacking .
- Metabolic Stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or sulfonamide) to reduce CYP450-mediated oxidation .
Q. How to evaluate environmental stability and degradation pathways?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
